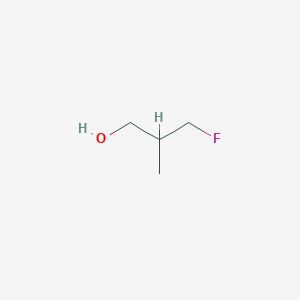
3-Fluoro-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9FO It is a primary alcohol where the hydroxyl group (-OH) is attached to a carbon atom that is also bonded to a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylpropan-1-ol can be synthesized through the reaction of isobutylene oxide with pyridine hydrofluoride in tert-butyl methyl ether. The reaction is carried out under an inert atmosphere at temperatures ranging from -20°C to 20°C. The reaction mixture is then quenched with aqueous potassium carbonate, and the organic layer is separated and dried to obtain the product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various fluorinated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluoroacetone or fluoroacetic acid.
Reduction: Fluorinated alkanes.
Substitution: Fluoroalkyl chlorides or other derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methylpropan-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with enzymes or receptors. Fluorine’s high electronegativity can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug
Propriétés
Formule moléculaire |
C4H9FO |
|---|---|
Poids moléculaire |
92.11 g/mol |
Nom IUPAC |
3-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 |
Clé InChI |
HRPXBIFMRWNHRU-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
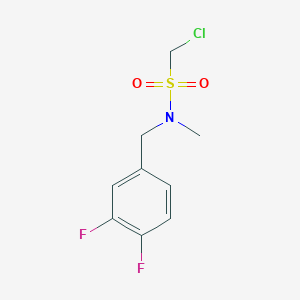
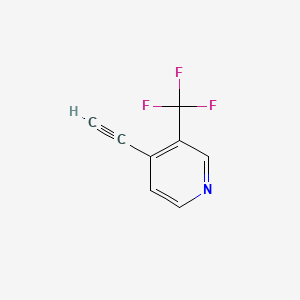
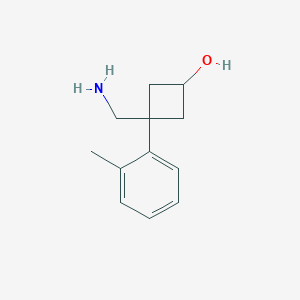
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)

![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
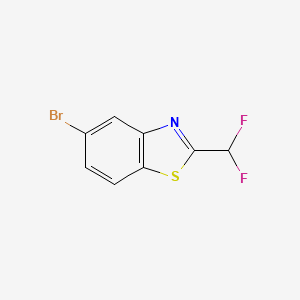
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)
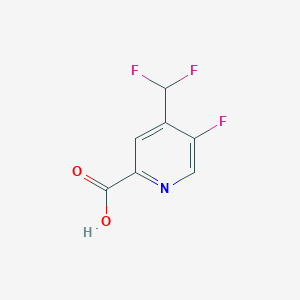
amine](/img/structure/B13581541.png)

